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molecular formula C22H18O4 B8555119 3,5-Dibenzyloxyphenyl glyoxal CAS No. 50841-49-1

3,5-Dibenzyloxyphenyl glyoxal

Cat. No. B8555119
M. Wt: 346.4 g/mol
InChI Key: ZIJJNHMJIHJFSI-UHFFFAOYSA-N
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Patent
US04478849

Procedure details

The title compound was prepared as a hydrate by the process of Description 54, replacing 1-(4-benzyloxy-3-hydroxymethylphenyl)ethanone. by 1-(3,5-dibenzyloxyphenyl)ethanone. γ(CDCl3) 6.40 (2H, s) 5.00 (4H, s), 2.40-3.50 (14H, m).
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-benzyloxy-3-hydroxymethylphenyl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
γ(CDCl3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8]C1C=CC(C(=O)C)=CC=1CO)C1C=CC=CC=1.[CH2:20]([O:27][C:28]1[CH:29]=[C:30]([C:42](=[O:44])[CH3:43])[CH:31]=[C:32]([O:34][CH2:35][C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH:33]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[CH2:35]([O:34][C:32]1[CH:31]=[C:30]([C:42]([CH:43]=[O:8])=[O:44])[CH:29]=[C:28]([O:27][CH2:20][C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:33]=1)[C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1

Inputs

Step One
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-(4-benzyloxy-3-hydroxymethylphenyl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C(C)=O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)OCC1=CC=CC=C1)C(C)=O
Step Four
Name
γ(CDCl3)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)OCC1=CC=CC=C1)C(=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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